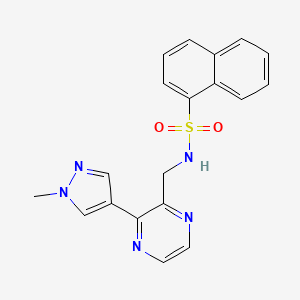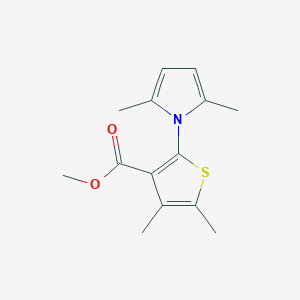
2-(2,5-ジメチル-1H-ピロール-1-イル)-4,5-ジメチルチオフェン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound. Based on its name, it likely contains a pyrrole and thiophene group, both of which are heterocyclic aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring (a five-membered ring with one nitrogen atom) and a thiophene ring (a five-membered ring with one sulfur atom) .
作用機序
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n’-(2-(substituted)acetyl) benzohydrazides, has been shown to inhibit theenoyl ACP reductase and DHFR enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that this compound may interact with its targets (enoyl acp reductase and dhfr enzymes) and inhibit their activity . This inhibition could lead to disruption of essential biochemical processes in the cell.
Biochemical Pathways
The compound’s potential inhibition of enoyl ACP reductase would disrupt the fatty acid synthesis pathway , leading to impaired production of essential cellular components. Similarly, inhibition of DHFR would affect the folate metabolism pathway , which is crucial for DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of essential cellular processes such as fatty acid synthesis and folate metabolism due to the inhibition of enoyl ACP reductase and DHFR enzymes, respectively . This could potentially lead to cell growth inhibition.
実験室実験の利点と制限
One of the advantages of using methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate in lab experiments is its unique chemical structure, which makes it a versatile compound with diverse properties. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate. One of the future directions is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Another future direction is to explore its potential use as a building block for the synthesis of other heterocyclic compounds with diverse properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its bioavailability and efficacy.
合成法
The synthesis method of methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate involves the reaction between 2,5-dimethyl-1H-pyrrole and 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The final product is obtained by the purification of the crude product using column chromatography.
科学的研究の応用
抗菌活性
この化合物は、その抗菌特性について調査されています。Mahnashiらの研究では、4-(2,5-ジメチル-1H-ピロール-1-イル)-N’-(2-(置換)アセチル)ベンゾヒドラジドの一連の化合物が合成され、評価されました。これらの分子の多くは、ジヒドロ葉酸還元酵素(DHFR)およびエノイルACPレダクターゼ酵素に対して著しい作用を示しました。 さらに、一部の化合物は強力な抗菌特性を示しました .
抗結核活性
同じ研究では、この化合物のいくつかの誘導体は、有望な抗結核活性も示しました。 これらの知見は、結核に対する治療薬としての可能性を強調しています .
酵素の阻害
この化合物は、エノイルACPレダクターゼおよびDHFR酵素のインビトロ阻害について試験されました。 両方の活性部位との結合相互作用は、酵素を標的とした治療法のための貴重な候補となる可能性を示唆しています .
抗腫瘍特性
この化合物の抗腫瘍効果に関する特定の研究は限られていますが、ピロール系分子は、潜在的な抗腫瘍剤として検討されてきました。 ピロールサブユニットは、逆転写酵素(例:HIV-1)および細胞DNAポリメラーゼの阻害と関連付けられており、さらなる調査のための興味深い分野となっています .
モノクローナル抗体産生
関連する化合物である4-(2,5-ジメチル-1H-ピロール-1-イル)-N-(2,5-ジオキソピロリジン-1-イル)ベンゾアミドは、モノクローナル抗体の産生を強化することが判明しました。 これは、細胞特異的グルコース摂取速度と細胞内アデノシン三リン酸レベルを増加させ、バイオテクノロジーおよび免疫学における潜在的な用途を示唆しています .
将来の治療の可能性
その顕著なドッキング特性と生物活性から、この化合物は将来の治療開発のためのエキサイティングな道筋を表しています。 研究者は、生物学および医学におけるその応用を探求する可能性があります .
特性
IUPAC Name |
methyl 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-8-6-7-9(2)15(8)13-12(14(16)17-5)10(3)11(4)18-13/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCPIUUVFYHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
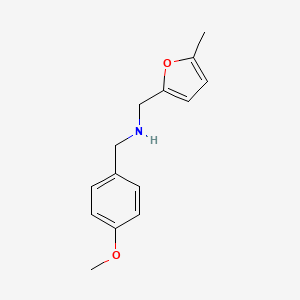
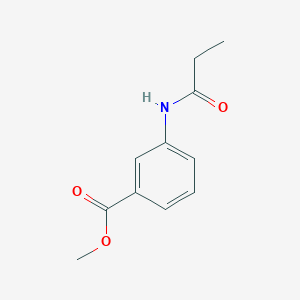
![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)
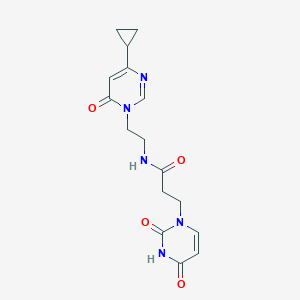
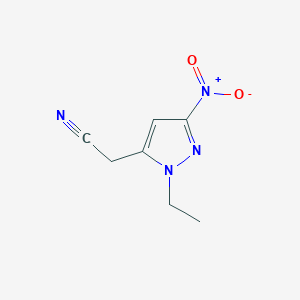
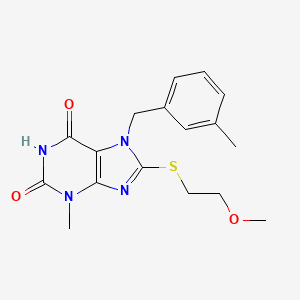

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)
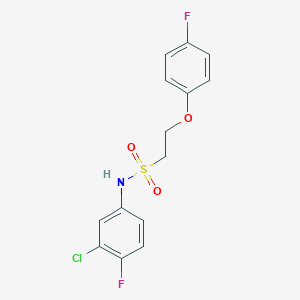
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)
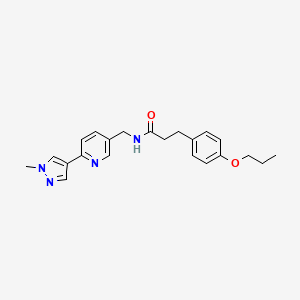
![3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2419517.png)
![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)
